Cas no 852913-16-7 (1-[3,5-bis(trifluoromethyl)phenyl]-3-[(S)-[(1S,2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl](6-methoxyquinolin-4-yl)methyl]thiourea)

1-[3,5-bis(trifluoromethyl)phenyl]-3-[(S)-[(1S,2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl](6-methoxyquinolin-4-yl)methyl]thiourea structure
852913-16-7 structure
Product Name:1-[3,5-bis(trifluoromethyl)phenyl]-3-[(S)-[(1S,2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl](6-methoxyquinolin-4-yl)methyl]thiourea
CAS 번호:852913-16-7
MF:C29H28F6N4OS
메가와트:594.614246368408
MDL:MFCD16875670
CID:828070
PubChem ID:329761344
Update Time:2024-10-26

1-[3,5-bis(trifluoromethyl)phenyl]-3-[(S)-[(1S,2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl](6-methoxyquinolin-4-yl)methyl]thiourea 화학적 및 물리적 성질

이름 및 식별자

    • N-[3,5-Bis(trifluoromethyl)phenyl]-N-[(8a,9S)-6-methoxy-9-cinchonanyl]thiourea
    • 1-[3,5-bis(trifluoromethyl)phenyl]-3-[(S)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl]thiourea
    • Epi-N-Quinyl-N’-bis(3,5-trifluoromethyl)phenylthiourea
    • 1-[3,5-bis(trifluoromethyl)phenyl]-3-[(S)-[(1S,2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl](6-methoxyquinolin-4-yl)methyl]thiourea
    • N-[3,5-Bis(trifluoromethyl)phenyl]-N′-[(8α,9S)-6′-methoxycinchonan-9-yl]thiourea (ACI)
    • 1-(3,5-Bis(trifluoromethyl)phenyl)-3-((1S)-(6-methoxyquinolin-4-yl) ((2R)-8-vinylquinuclidin-2-yl)methyl) thiourea
    • 1-[3,5-BIS(TRIFLUOROMETHYL)PHENYL]-3-[(S)-[(2S,4S,5R)-5-ETHENYL-1-AZABICYCLO[2.2.2]OCTAN-2-YL](6-METHOXYQUINOLIN-4-YL)METHYL]THIOUREA
    • 1-(3,5-Bis(trifluoromethyl)phenyl)-3-((S)-(6-methoxyquinolin-4-yl)((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)methyl)thiourea
    • P16273
    • N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(8
    • N-[3,5-BIS(TRIFLUOROMETHYL)PHENYL]-N'-[(8A,9S)-6'-METHOXY-9-CINCHONANYL]THIOUREA
    • 9-(3-(3,5-Bis(trifluoromethyl)phenyl)thioureido)-(epi-quinine)
    • N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(8alpha,9S)-6'-methoxy-9-cinchonanyl]thiourea
    • N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(8,9S)-6'-methoxycinchonan-9-yl]thiourea
    • AKOS030527512
    • CHEMBL3746148
    • MFCD16875670
    • IQMKPBFOEWWDIQ-FRSFCCSCSA-N
    • A,9S)-6'-methoxycinchonan-9-yl]thiourea
    • N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(8a,9S)-6'-methoxy-9-cinchonanyl]thiourea, 90%
    • 852913-16-7
    • AS-53275
    • N-[3,5-Bis(trifluoromethyl)phenyl]-N(2)-[(8a,9S)-6(2)-methoxy-9-cinchonanyl]thiourea
    • CS-0028351
    • CJB91316
    • DTXSID20469776
    • SCHEMBL15544103
    • MDL: MFCD16875670
    • 인치: 1S/C29H28F6N4OS/c1-3-16-15-39-9-7-17(16)10-25(39)26(22-6-8-36-24-5-4-21(40-2)14-23(22)24)38-27(41)37-20-12-18(28(30,31)32)11-19(13-20)29(33,34)35/h3-6,8,11-14,16-17,25-26H,1,7,9-10,15H2,2H3,(H2,37,38,41)/t16-,17-,25-,26-/m0/s1
    • InChIKey: IQMKPBFOEWWDIQ-FRSFCCSCSA-N
    • 미소: [C@H](C1=CC=NC2=CC=C(C=C12)OC)([C@@H]1C[C@@H]2CC[N@@]1C[C@@H]2C=C)NC(=S)NC1C=C(C(F)(F)F)C=C(C(F)(F)F)C=1

계산된 속성

  • 정밀분자량: 594.18880168g/mol
  • 동위원소 질량: 594.18880168g/mol
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 2
  • 수소 결합 수용체 수량: 10
  • 중원자 수량: 41
  • 회전 가능한 화학 키 수량: 6
  • 복잡도: 912
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 4
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 소수점 매개변수 계산 참조값(XlogP): 6.6
  • 토폴로지 분자 극성 표면적: 81.5Ų

실험적 성질

  • 밀도: 1.4±0.1 g/cm3
  • 비등점: 598.2±60.0 °C at 760 mmHg
  • 플래시 포인트: 315.6±32.9 °C
  • 증기압: 0.0±1.7 mmHg at 25°C

1-[3,5-bis(trifluoromethyl)phenyl]-3-[(S)-[(1S,2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl](6-methoxyquinolin-4-yl)methyl]thiourea 보안 정보

  • 기호: GHS06
  • 신호어:Danger
  • 피해 선언: H301
  • 경고성 성명: P301+P310
  • 위험물 운송번호:UN 2811 6.1 / PGIII
  • WGK 독일:3
  • 위험 범주 코드: 25
  • 보안 지침: 45
  • 위험물 표지: T
  • 위험 등급:6.1
  • 패키지 그룹:
  • 저장 조건:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

1-[3,5-bis(trifluoromethyl)phenyl]-3-[(S)-[(1S,2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl](6-methoxyquinolin-4-yl)methyl]thiourea 가격추가 >>

관련 분류 No. Product Name Cas No. 순결 사양 가격 업데이트 시간 문의
SU ZHOU XIN JIA YUAN HUA XUE Technology Co., Ltd.
lj0445-100mg
1-[3,5-bis(trifluoromethyl)phenyl]-3-[(S)-[(1S,2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl](6-methoxyquinolin-4-yl)methyl]thiourea
852913-16-7 95%
100mg
¥800.0 2024-07-19
SU ZHOU XIN JIA YUAN HUA XUE Technology Co., Ltd.
lj0445-50mg
1-[3,5-bis(trifluoromethyl)phenyl]-3-[(S)-[(1S,2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl](6-methoxyquinolin-4-yl)methyl]thiourea
852913-16-7 95%
50mg
¥550.0 2024-07-19
Chemenu
CM104643-1g
1-[3,5-bis(trifluoromethyl)phenyl]-3-[(S)-[(1S,2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl](6-methoxyquinolin-4-yl)methyl]thiourea
852913-16-7 97%
1g
$440 2021-08-06
Chemenu
CM104643-5g
1-[3,5-bis(trifluoromethyl)phenyl]-3-[(S)-[(1S,2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl](6-methoxyquinolin-4-yl)methyl]thiourea
852913-16-7 97%
5g
$1320 2021-08-06
ChemScence
CS-0028351-50mg
N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(8α,9S)-6'-methoxycinchonan-9-yl]thiourea
852913-16-7 ≥97.0%
50mg
$116.0 2022-04-26
ChemScence
CS-0028351-100mg
N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(8α,9S)-6'-methoxycinchonan-9-yl]thiourea
852913-16-7 ≥97.0%
100mg
$172.0 2022-04-26
BAI LING WEI Technology Co., Ltd.
1500346-50MG
N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(8a,9S)-6'-methoxy-9-cinchonanyl]thiourea, 98%
852913-16-7 98%
50MG
¥ 900 2022-04-26
BAI LING WEI Technology Co., Ltd.
1500346-250MG
N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(8a,9S)-6'-methoxy-9-cinchonanyl]thiourea, 98%
852913-16-7 98%
250MG
¥ 3000 2022-04-26
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
690481-250MG
1-[3,5-bis(trifluoromethyl)phenyl]-3-[(S)-[(1S,2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl](6-methoxyquinolin-4-yl)methyl]thiourea
852913-16-7
250mg
¥3323.79 2023-11-28
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
S919258-50mg
1-[3,5-bis(trifluoromethyl)phenyl]-3-[(S)-[(1S,2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl](6-methoxyquinolin-4-yl)methyl]thiourea
852913-16-7 97%
50mg
¥845.10 2022-06-14

1-[3,5-bis(trifluoromethyl)phenyl]-3-[(S)-[(1S,2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl](6-methoxyquinolin-4-yl)methyl]thiourea 합성 방법

합성 방법 1

반응 조건
1.1 Solvents: Tetrahydrofuran ;  0 °C; overnight, rt
참조
Catalytic Asymmetric Synthesis of Quaternary Barbituric Acids
del Pozo, Sandra; et al, Journal of the American Chemical Society, 2017, 139(43), 15308-15311

합성 방법 2

반응 조건
1.1 Solvents: Tetrahydrofuran ;  rt; 16 h, rt
참조
Cinchona alkaloid thiourea catalyzed asymmetric synthesis and anticancer activity evaluation of tetrahydro-β-spirooxindoles
Qi, Liang; et al, Heterocycles, 2018, 96(6), 1119-1132

합성 방법 3

반응 조건
1.1 Solvents: Tetrahydrofuran ;  overnight, rt
참조
Highly enantioselective conjugate addition of nitromethane to chalcones using bifunctional cinchona organocatalysts
Vakulya, Benedek; et al, Organic Letters, 2005, 7(10), 1967-1969

합성 방법 4

반응 조건
1.1 Solvents: Dichloromethane ;  rt
참조
Solvent-free enantioselective conjugate addition and bioactivities of nitromethane to Chalcone containing pyridine
Zhang, Guoping; et al, Tetrahedron, 2017, 73(2), 129-136

합성 방법 5

반응 조건
1.1 Reagents: Triphenylphosphine Solvents: Dichloromethane ;  2 h, 26 °C; 26 °C → 5 °C
1.2 Reagents: Diisopropyl azodicarboxylate ;  1 h, < 10 °C
1.3 Reagents: Diphenylphosphoryl azide Solvents: Dichloromethane ;  2.5 h, < 10 °C; 10 °C → 20 °C; 19 h, 20 °C; 20 °C → 15 °C
1.4 Reagents: Triphenylphosphine Solvents: Dichloromethane ,  Water ;  50 min, 15 °C; 15 °C → 25 °C; overnight, 25 °C
1.5 Reagents: Hydrochloric acid Solvents: Water ;  1 h, pH 2.5, 25 °C; 1 h, rt; rt → 0 °C
1.6 Reagents: Ammonia Solvents: Water ;  pH 10
1.7 Solvents: Ethyl acetate ;  0 °C → 20 °C; 1 h, 20 °C
1.8 Reagents: Hydrochloric acid Solvents: Water ;  20 min, pH 2 - 2.5, 20 °C
1.9 Reagents: Ammonia Solvents: Water ;  pH 10
참조
Plant Process for the Preparation of Cinchona Alkaloid-Based Thiourea Catalysts
Wang, Yi ; et al, Organic Process Research & Development, 2017, 21(3), 408-413

합성 방법 6

반응 조건
1.1 Reagents: Triphenylphosphine ,  Diethyl azodicarboxylate ,  Diphenylphosphoryl azide Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt; 24 h, rt; 25 h, rt → 50 °C; 50 °C → rt
1.2 Reagents: Water ;  24 h, rt
1.3 Solvents: Tetrahydrofuran ;  overnight, rt
참조
Asymmetric Catalytic Cycloetherification Mediated by Bifunctional Organocatalysts
Asano, Keisuke; et al, Journal of the American Chemical Society, 2011, 133(42), 16711-16713

합성 방법 7

반응 조건
참조
Asymmetric Synthesis of Spiro-3,3'-cyclopropyl Oxindoles via Vinylogous Michael Initiated Ring Closure Reaction
Manna, Abhijit; et al, Journal of Organic Chemistry, 2022, 87(24), 16755-16766

합성 방법 8

반응 조건
참조
Organocatalytic Enantioselective Synthesis of α-Hydroxyketones through a Friedel-Crafts Reaction of Naphthols and Activated Phenols with Aryl- and Alkylglyoxal Hydrates
Vila, Carlos; et al, Organic Letters, 2016, 18(21), 5652-5655

합성 방법 9

반응 조건
1.1 Reagents: Triphenylphosphine Solvents: Dichloromethane ,  Water ;  50 min, 15 °C; 15 °C → 25 °C; overnight, 25 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  1 h, pH 2.5, 25 °C; 1 h, rt
1.3 Reagents: Ammonia Solvents: Water ;  pH 10
2.1 Solvents: Ethyl acetate ;  30 min, 0 °C; 1 h, 20 °C; 0 °C → 20 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ;  20 min, pH 2 - 2.5, 20 °C
2.3 Reagents: Ammonia Solvents: Water ;  pH 10
참조
Plant Process for the Preparation of Cinchona Alkaloid-Based Thiourea Catalysts
Wang, Yi ; et al, Organic Process Research & Development, 2017, 21(3), 408-413

합성 방법 10

반응 조건
1.1 Solvents: Tetrahydrofuran ;  rt; 16 h, rt
참조
The cinchona alkaloid squaramide catalyzed asymmetric Pictet-Spengler reaction and related theoretical studies
Qi, Liang; et al, Organic & Biomolecular Chemistry, 2018, 16(4), 566-574

합성 방법 11

반응 조건
1.1 Solvents: Tetrahydrofuran ;  rt; 16 h, rt
참조
Stereoselective Glycosylation of 2-Nitrogalactals Catalyzed by a Bifunctional Organocatalyst
Medina, Sandra; et al, Organic Letters, 2016, 18(17), 4222-4225

합성 방법 12

반응 조건
1.1 Solvents: Tetrahydrofuran ;  rt; 16 h, rt
참조
Access to Chiral Polycyclic 1,4-Dihydropyridines via Organocatalytic Formal [3+3] Annulation of 2-(1-Alkynyl)-2-alken-1-ones with 3-Aminobenzofurans
Li, Zhanhuan; et al, Organic Letters, 2021, 23(16), 6391-6395

합성 방법 13

반응 조건
1.1 Solvents: Dichloromethane ;  10 min, rt → 0 °C
1.2 0 °C → rt; 12 h, rt
참조
Synthesis, antibacterial and anti-MRSA activity, in vivo toxicity and a structure-activity relationship study of a quinoline thiourea
Dolan, Niamh; et al, Bioorganic & Medicinal Chemistry Letters, 2016, 26(2), 630-635

합성 방법 14

반응 조건
1.1 Reagents: Potassium tert-butoxide Solvents: tert-Butanol ,  1,4-Dioxane ;  4 h, 55 °C
1.2 Reagents: Potassium tert-butoxide ,  Sulfur ;  16 h, 55 °C
1.3 Reagents: Ammonium chloride Solvents: Water ;  55 °C
참조
Thiocarbonyl Surrogate via Combination of Sulfur and Chloroform for Thiocarbamide and Oxazolidinethione Construction
Tan, Wei; et al, Organic Letters, 2017, 19(8), 2166-2169

합성 방법 15

반응 조건
1.1 Reagents: Triphenylphosphine ,  Diethyl azodicarboxylate Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt; 24 h, rt; rt → 50 °C; 17 h, 50 °C; 50 °C → rt
1.2 Reagents: Triphenylphosphine ;  15 h, 50 °C; 50 °C → rt
1.3 Solvents: Water ;  24 h, rt
1.4 Reagents: Hydrochloric acid Solvents: Dichloromethane ,  Water ;  rt
1.5 Reagents: Ammonia Solvents: Water ;  basified, rt
1.6 Solvents: Tetrahydrofuran ;  overnight, rt
참조
From meso-Lactide to Isotactic Polylactide: Epimerization by B/N Lewis Pairs and Kinetic Resolution by Organic Catalysts
Zhu, Jian-Bo; et al, Journal of the American Chemical Society, 2015, 137(39), 12506-12509

합성 방법 16

반응 조건
참조
Hydroxy-Directed Enantioselective Hydroxyalkylation in the Carbocyclic Ring of Indoles
Montesinos-Magraner, Marc; et al, Organic Letters, 2017, 19(7), 1546-1549

합성 방법 17

반응 조건
1.1 Reagents: Triphenylphosphine ,  Diethyl azodicarboxylate ,  Diphenylphosphoryl azide Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt; 24 h, rt; 10 h, 50 °C
1.2 Reagents: Triphenylphosphine ;  15 h, 50 °C
1.3 Reagents: Water ;  24 h, rt
1.4 Solvents: Tetrahydrofuran
참조
Organocatalytic asymmetric oxy-Michael addition to a γ-hydroxy-α,β-unsaturated thioester via hemiacetal intermediates
Okamura, Takaaki; et al, Chemical Communications (Cambridge, 2012, 48(42), 5076-5078

합성 방법 18

반응 조건
1.1 Solvents: Dichloromethane ;  12 h, rt
참조
Enantioselective Sulfonation of Enones with Sulfonyl Imines by Cooperative N-Heterocyclic-Carbene/Thiourea/Tertiary-Amine Multicatalysis
Jin, Zhichao; et al, Angewandte Chemie, 2013, 52(47), 12354-12358

합성 방법 19

반응 조건
참조
Unprecedented Hydrophobic Amplification in Noncovalent Organocatalysis "on Water": Hydrophobic Chiral Squaramide Catalyzed Michael Addition of Malonates to Nitroalkenes
Bae, Han Yong; et al, ACS Catalysis, 2015, 5(6), 3613-3619

합성 방법 20

반응 조건
1.1 Reagents: Triphenylphosphine Solvents: Tetrahydrofuran ;  rt → 40 °C; 5 h, 50 °C
1.2 Solvents: Water ;  overnight, 40 °C
1.3 Reagents: Hydrochloric acid Solvents: Dichloromethane ,  Water ;  rt; rt → 0 °C
1.4 Reagents: Sodium hydroxide Solvents: Water ;  pH 10, 0 °C
2.1 Solvents: Tetrahydrofuran ;  0 °C; overnight, rt
참조
Catalytic Asymmetric Synthesis of Quaternary Barbituric Acids
del Pozo, Sandra; et al, Journal of the American Chemical Society, 2017, 139(43), 15308-15311

1-[3,5-bis(trifluoromethyl)phenyl]-3-[(S)-[(1S,2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl](6-methoxyquinolin-4-yl)methyl]thiourea Raw materials

1-[3,5-bis(trifluoromethyl)phenyl]-3-[(S)-[(1S,2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl](6-methoxyquinolin-4-yl)methyl]thiourea Preparation Products

추천 공급업체
Shanghai Jinhuan Chemical CO., LTD.
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Shanghai Jinhuan Chemical CO., LTD.
Essenoi Fine Chemical Co., Limited
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
시약
上海帛亦医药科技有限公司
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
시약
Shanghai Hongxiang Biomedical Technology Co., Ltd.
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Shanghai Hongxiang Biomedical Technology Co., Ltd.
SunaTech Inc.
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
시약
SunaTech Inc.